2-(2,4-dichlorophenoxy)-N-(2,4-dichlorophenyl)propanamide
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Description
Chemical compounds like “2-(2,4-dichlorophenoxy)-N-(2,4-dichlorophenyl)propanamide” often belong to a class of organic compounds known as chlorophenoxy herbicides . These are used in agriculture to control unwanted vegetation .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a chlorophenol with a suitable carboxylic acid derivative . The exact method would depend on the specific structures of the reactants and the desired product .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its functional groups. Chlorophenoxy compounds can undergo reactions typical of halogenated aromatic compounds and esters .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,4-dichlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO2/c1-8(22-14-5-3-10(17)7-12(14)19)15(21)20-13-4-2-9(16)6-11(13)18/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVMBIKREMZRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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